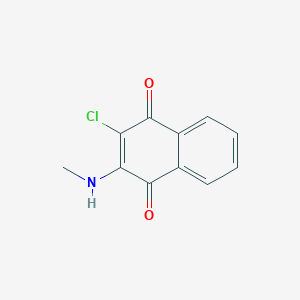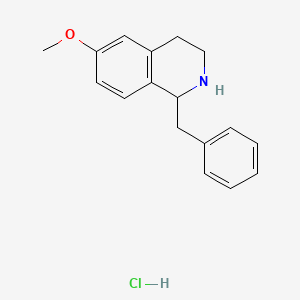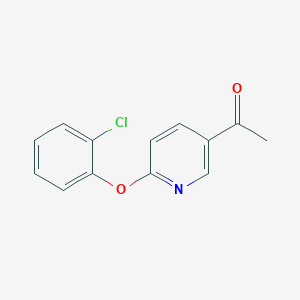
(5-Chloro-6-quinolinyl)methanol
Descripción general
Descripción
“(5-Chloro-6-quinolinyl)methanol” is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is categorized as an intermediate .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of research in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring with a chlorine atom at the 5th position and a methanol group at the 6th position .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, have been found to participate in various chemical reactions . For instance, they can undergo Suzuki coupling reactions followed by deprotection .Aplicaciones Científicas De Investigación
Charge Density Analysis and Molecular Interactions
- Hathwar and Guru Row (2010) conducted a study on the charge density distribution in compounds including 2-chloro-3-quinolinyl methanol. They focused on Cl···Cl intermolecular interactions and the polar flattening effects related to these interactions, providing insight into the molecular behavior of such compounds (Hathwar & Guru Row, 2010).
Synthesis and Antimicrobial Properties
- Parthasaradhi et al. (2015) explored the synthesis of derivatives including (6-bromo-2-chloro-quinolin-3-yl)-methanol. These compounds were evaluated for their antimicrobial and antimalarial activities, highlighting the potential pharmaceutical applications of quinoline derivatives (Parthasaradhi et al., 2015).
Methoxylation in Drug Synthesis
- Wang et al. (2018) presented a method for the methoxylation of quinoline amides, including derivatives of quinolinyl methanol. This process is significant for creating quinoline derivatives, which are common in drug candidates, indicating its importance in pharmaceutical chemistry (Wang et al., 2018).
Prodrug Systems for Reductive Activation
- Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines, utilizing quinoline-6-methanol as a part of their process. These compounds were investigated as potential prodrug systems for bioreductive activation, relevant to the development of new therapeutic agents (Couch et al., 2008).
Photoluminescent Properties
- Consorti et al. (2004) researched the synthesis and photoluminescent properties of a pincer palladacycle derived from quinolinyl-acetylene, which relates to quinolinyl methanol derivatives. Their findings contribute to the understanding of luminescent materials in chemistry (Consorti et al., 2004).
Novel Derivatives Synthesis and Characterization
- Nandeshwarappa et al. (2020) synthesized novel derivatives involving (2-Hydroselenoquinolin-3-yl)methanols. This study contributes to the expansion of quinoline-related compounds, illustrating the versatility of quinolinyl methanol in synthesizing new chemical entities (Nandeshwarappa et al., 2020).
Copper Preconcentration and Analysis
- Farajzadeh et al. (2008) utilized 8-Hydroxy quinoline in a method for copper preconcentration, showcasing an application in analytical chemistry. This demonstrates the use of quinoline derivatives in metal ion analysis and extraction (Farajzadeh et al., 2008).
Catalysis in CO2 Reduction to Methanol
- Studt et al. (2014) discovered a Ni-Ga catalyst that reduces CO2 to methanol, relevant to sustainable chemistry. Although not directly involving quinolinyl methanol, this research is part of the broader context of methanol synthesis and usage in environmental applications (Studt et al., 2014).
Safety and Hazards
“(5-Chloro-6-quinolinyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is recommended to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(5-Chloro-6-quinolinyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as methanol dehydrogenase, which catalyzes the oxidation of methanol to formaldehyde. The interaction between this compound and methanol dehydrogenase involves binding at the enzyme’s active site, leading to the formation of a stable enzyme-substrate complex. This interaction is crucial for understanding the catalytic mechanisms of methanol dehydrogenase and its role in methanol metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to methanol metabolism. This compound interacts with enzymes such as methanol dehydrogenase, which catalyzes the conversion of methanol to formaldehyde. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic applications.
Propiedades
IUPAC Name |
(5-chloroquinolin-6-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDWXRBGFUKJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)CO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308432 | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180421-63-0 | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180421-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)
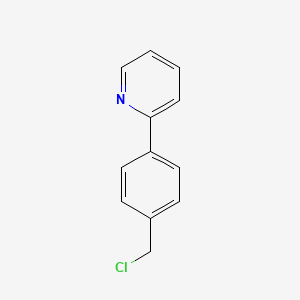
![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)
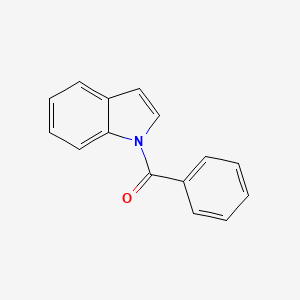
![N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032365.png)
![N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032366.png)


![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)
